Cas no 2109353-35-5 (3-(2-bromo-3-fluorophenyl)propan-1-amine hydrochloride)
3-(2-bromo-3-fluorophenyl)propan-1-amine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 3-(2-bromo-3-fluorophenyl)propan-1-amine hydrochloride
- 2109353-35-5
- 3-(2-BROMO-3-FLUOROPHENYL)PROPAN-1-AMINE HYDROCHLORIDE
- MFCD24120521
- 3-(2-Bromo-3-fluorophenyl)propan-1-amine;hydrochloride
- AKOS027475403
- EN300-736552
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- Inchi: 1S/C9H11BrFN.ClH/c10-9-7(4-2-6-12)3-1-5-8(9)11;/h1,3,5H,2,4,6,12H2;1H
- InChI Key: PGRJUVYBWMYGQE-UHFFFAOYSA-N
- SMILES: C(C1C=CC=C(F)C=1Br)CCN.Cl
Computed Properties
- Exact Mass: 266.98257g/mol
- Monoisotopic Mass: 266.98257g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 132
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26Ų
3-(2-bromo-3-fluorophenyl)propan-1-amine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-736552-1.0g |
3-(2-bromo-3-fluorophenyl)propan-1-amine hydrochloride |
2109353-35-5 | 95% | 1g |
$0.0 | 2023-06-06 | |
| Aaron | AR01FJD0-50mg |
3-(2-bromo-3-fluorophenyl)propan-1-amine hydrochloride |
2109353-35-5 | 95% | 50mg |
$307.00 | 2023-12-15 | |
| Aaron | AR01FJD0-100mg |
3-(2-bromo-3-fluorophenyl)propan-1-amine hydrochloride |
2109353-35-5 | 95% | 100mg |
$446.00 | 2023-12-15 | |
| Aaron | AR01FJD0-250mg |
3-(2-bromo-3-fluorophenyl)propan-1-amine hydrochloride |
2109353-35-5 | 95% | 250mg |
$628.00 | 2023-12-15 | |
| Aaron | AR01FJD0-500mg |
3-(2-bromo-3-fluorophenyl)propan-1-amine hydrochloride |
2109353-35-5 | 95% | 500mg |
$976.00 | 2023-12-15 | |
| Aaron | AR01FJD0-1g |
3-(2-bromo-3-fluorophenyl)propan-1-amine hydrochloride |
2109353-35-5 | 95% | 1g |
$1241.00 | 2023-12-15 | |
| Aaron | AR01FJD0-2.5g |
3-(2-bromo-3-fluorophenyl)propan-1-amine hydrochloride |
2109353-35-5 | 95% | 2.5g |
$2411.00 | 2023-12-15 | |
| Aaron | AR01FJD0-5g |
3-(2-bromo-3-fluorophenyl)propan-1-amine hydrochloride |
2109353-35-5 | 95% | 5g |
$3554.00 | 2023-12-15 | |
| Aaron | AR01FJD0-10g |
3-(2-bromo-3-fluorophenyl)propan-1-amine hydrochloride |
2109353-35-5 | 95% | 10g |
$5260.00 | 2023-12-15 | |
| 1PlusChem | 1P01FJ4O-50mg |
3-(2-bromo-3-fluorophenyl)propan-1-amine hydrochloride |
2109353-35-5 | 95% | 50mg |
$306.00 | 2023-12-19 |
3-(2-bromo-3-fluorophenyl)propan-1-amine hydrochloride Related Literature
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on 3-(2-bromo-3-fluorophenyl)propan-1-amine hydrochloride
3-(2-bromo-3-fluorophenyl)propan-1-amine Hydrochloride: A Comprehensive Overview of This Versatile Chemical Intermediate
The chemical compound 3-(2-bromo-3-fluorophenyl)propan-1-amine hydrochloride (CAS 2109353-35-5) has gained significant attention in pharmaceutical research and specialty chemical applications. This halogenated aromatic amine derivative serves as a crucial building block in modern organic synthesis, particularly in the development of novel therapeutic agents and advanced materials.
With the molecular formula C9H12BrFNH2·HCl, this compound combines the unique properties of both bromine and fluorine substituents on its phenyl ring, making it particularly valuable for structure-activity relationship studies. The 2-bromo-3-fluoro substitution pattern offers distinct electronic and steric effects that researchers can exploit in drug design and material science applications.
Recent trends in medicinal chemistry have shown increased interest in fluorinated pharmaceutical intermediates, as evidenced by numerous patent applications and research publications. The presence of both bromine and fluorine in 3-(2-bromo-3-fluorophenyl)propan-1-amine hydrochloride allows for subsequent selective functionalization, making it a versatile precursor in multi-step synthetic routes.
The compound's physicochemical properties have been carefully characterized. It typically appears as a white to off-white crystalline powder with good solubility in polar organic solvents. The hydrochloride salt form enhances stability and handling characteristics compared to the free base, addressing common challenges in amine compound storage and transportation.
In pharmaceutical applications, this intermediate has shown promise in the development of CNS-targeting compounds, particularly those interacting with neurotransmitter systems. The propan-1-amine moiety serves as an excellent pharmacophore for various receptor binding studies, while the halogenated aromatic system provides opportunities for optimizing pharmacokinetic properties.
Material scientists have explored 3-(2-bromo-3-fluorophenyl)propan-1-amine hydrochloride in the synthesis of specialty polymers and liquid crystals. The compound's ability to introduce both halogen atoms and amine functionality makes it valuable for creating materials with tailored electronic and optical properties.
From a synthetic chemistry perspective, the compound offers multiple reactive sites for further modification. The bromine substituent at the 2-position is particularly amenable to transition metal-catalyzed cross-coupling reactions, while the fluorine atom at the 3-position provides opportunities for nucleophilic aromatic substitution under appropriate conditions.
Quality control of 3-(2-bromo-3-fluorophenyl)propan-1-amine hydrochloride typically involves HPLC analysis, with purity specifications often exceeding 98%. Advanced analytical techniques such as LC-MS and NMR spectroscopy are routinely employed to verify structure and confirm the absence of process-related impurities.
Recent innovations in green chemistry have led to improved synthetic routes for this compound, reducing environmental impact while maintaining high yields. These developments align with growing industry demands for sustainable chemical synthesis and reduced waste generation in pharmaceutical manufacturing.
The global market for halogenated aromatic amines continues to expand, driven by increasing research activities in drug discovery and specialty materials. 3-(2-bromo-3-fluorophenyl)propan-1-amine hydrochloride occupies a strategic position in this market, serving as a key intermediate for numerous high-value derivatives.
Storage recommendations for this compound typically suggest protection from moisture and light, with optimal conditions being room temperature in well-sealed containers. These handling precautions ensure long-term stability and maintain the compound's reactivity for subsequent transformations.
Researchers working with 3-(2-bromo-3-fluorophenyl)propan-1-amine hydrochloride should be aware of its potential applications in fragment-based drug discovery. The compound's molecular weight and functional group diversity make it suitable for screening against various biological targets.
Recent patent literature reveals innovative applications of this intermediate in the development of kinase inhibitors and GPCR modulators. The strategic placement of halogens allows for precise control of molecular interactions in these complex therapeutic agents.
From a regulatory perspective, proper documentation and characterization of 3-(2-bromo-3-fluorophenyl)propan-1-amine hydrochloride are essential when used in pharmaceutical development. Comprehensive analytical data supports regulatory submissions and ensures compliance with international quality standards.
The compound's role in academic research continues to grow, particularly in studies exploring structure-property relationships in medicinal chemistry. Its well-defined structure and predictable reactivity make it an excellent model compound for teaching advanced organic synthesis techniques.
Future developments may see expanded applications of 3-(2-bromo-3-fluorophenyl)propan-1-amine hydrochloride in materials science, particularly in the design of organic electronic components and advanced coatings. The combination of aromaticity and multiple functional groups offers numerous possibilities for innovative material design.
As research into targeted therapies advances, the demand for specialized intermediates like 3-(2-bromo-3-fluorophenyl)propan-1-amine hydrochloride is expected to increase. Its versatility in creating diverse molecular architectures positions it as a valuable tool in modern chemical research and development.
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